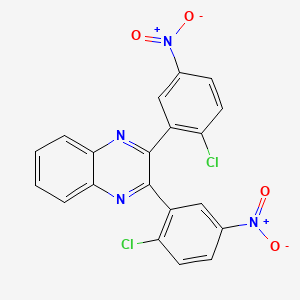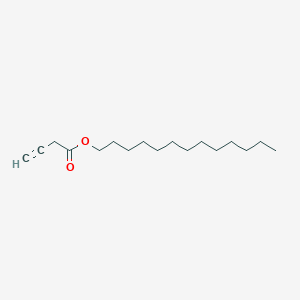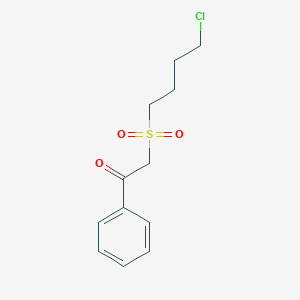
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one is an organic compound with a complex structure that includes a phenyl group, a sulfonyl group, and a chlorobutane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobutane-1-sulfonyl chloride with a phenylethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary alcohols.
Aplicaciones Científicas De Investigación
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one involves its ability to react with various nucleophiles. The sulfonyl group is highly electrophilic, making it a target for nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorobutane-1-sulfonyl chloride
- Phenylethanone derivatives
- Sulfonyl chlorides
Uniqueness
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both a sulfonyl group and a phenyl group allows for a wide range of chemical modifications and applications, setting it apart from simpler sulfonyl chlorides or phenylethanone derivatives .
Propiedades
Número CAS |
91154-10-8 |
|---|---|
Fórmula molecular |
C12H15ClO3S |
Peso molecular |
274.76 g/mol |
Nombre IUPAC |
2-(4-chlorobutylsulfonyl)-1-phenylethanone |
InChI |
InChI=1S/C12H15ClO3S/c13-8-4-5-9-17(15,16)10-12(14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
PXDQNHCEWRJCAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


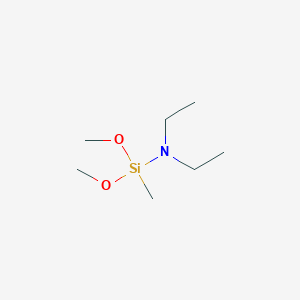
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)
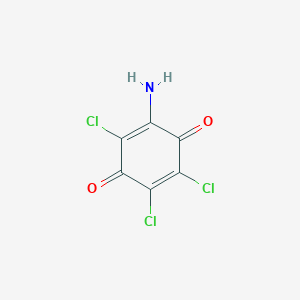

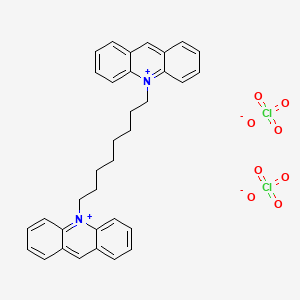
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
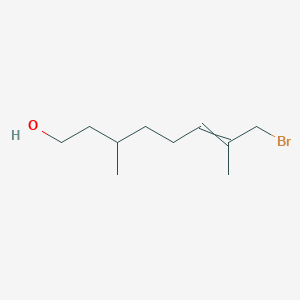

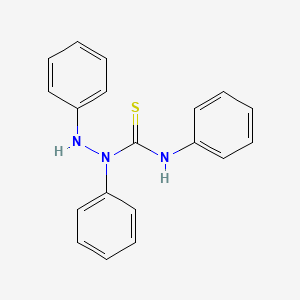

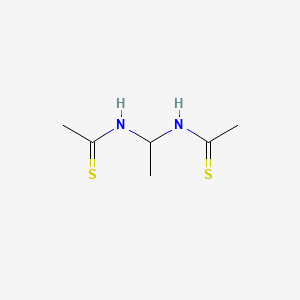
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
